(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472098
InChI: InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m0./s1
SMILES:
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

CAS No.:

Cat. No.: VC17472098

Molecular Formula: C7H7BrClF3N2

Molecular Weight: 291.49 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl -

Specification

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
IUPAC Name (1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m0./s1
Standard InChI Key WSQWNASJXCXIEE-JEDNCBNOSA-N
Isomeric SMILES C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N.Cl
Canonical SMILES C1=CC(=C(N=C1)Br)C(C(F)(F)F)N.Cl

Introduction

PropertyValueSource
Molecular Weight291.49 g/mol
Purity≥95%
Storage Conditions2–8°C
SolubilityEnhanced by hydrochloride salt
SMILES[Provided in sources]

Spectroscopic characterization relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The bromine atom produces distinct splitting patterns in ¹H-NMR, while ¹⁹F-NMR confirms the trifluoromethyl group’s presence. High-performance liquid chromatography (HPLC) ensures purity, with typical yields exceeding 95% under optimized conditions .

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, prioritizing stereochemical control and functional group compatibility. A common route begins with bromopyridine derivatives, proceeding through palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the trifluoroethylamine moiety.

Key Synthetic Steps:

  • Bromopyridine Preparation: 3-Aminopyridine undergoes regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Trifluoroethylamine Introduction: The brominated intermediate reacts with trifluoroethylamine precursors via Buchwald-Hartwig amination or reductive amination, often employing catalysts like palladium(II) acetate.

  • Chiral Resolution: Chiral chromatography or asymmetric synthesis ensures enantiomeric purity of the (S)-isomer .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility.

Reaction conditions (e.g., solvent choice, temperature, inert atmosphere) significantly impact yield. For example, dimethylformamide (DMF) facilitates palladium-catalyzed couplings, while acetonitrile optimizes nucleophilic substitutions.

Chemical Reactivity and Functional Transformations

The compound’s reactivity stems from its bromopyridine and trifluoroethylamine groups. The bromine atom serves as a leaving group in cross-coupling reactions, enabling further functionalization. Meanwhile, the electron-withdrawing trifluoromethyl group stabilizes adjacent charges, influencing reaction pathways.

Notable Reactions:

  • Suzuki-Miyaura Coupling: The bromine atom undergoes palladium-catalyzed coupling with boronic acids, forming biaryl structures useful in drug candidates.

  • Nucleophilic Aromatic Substitution: Amines or thiols displace bromine under basic conditions, generating diverse pyridine derivatives.

  • Amine Functionalization: The primary amine participates in acylation or sulfonation reactions, expanding molecular diversity.

ApplicationEvidence LevelSource
OncologyIn vitro kinase inhibition
Neurodegenerative DisordersPreliminary binding assays
Anti-inflammatory AgentsStructural analogy to known drugs

Comparative Analysis with Structural Analogs

Variations in bromine position and stereochemistry profoundly affect biological activity. For example:

Table 3: Structural Analogs and Properties

CompoundBromine PositionActivity NotesSource
(S)-1-(3-Bromopyridin-4-YL) derivative3Reduced kinase affinity
(R)-1-(5-Bromopyridin-3-YL) isomer5Altered target selectivity

The (S)-configuration at the chiral center enhances binding affinity compared to (R)-isomers, as demonstrated in comparative molecular docking studies.

Future Research Directions

  • Target Identification: Proteomic studies to map kinase targets and off-target effects.

  • In Vivo Efficacy: Animal models to assess pharmacokinetics and therapeutic potential.

  • Synthetic Optimization: Developing enantioselective routes to improve yield and reduce costs .

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